Positional Isomer Discrimination: 4-Methylbenzoyl (Target) vs. 3-Methylbenzoyl (Comparator) Impact on Molecular Recognition
The target compound bears a 4-methylbenzoyl group (para substitution; CAS 898406-42-3), while its direct positional isomer, 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898434-73-6), carries the methyl group at the meta position. In benzoylpiperazine-based kinase inhibitor scaffolds, para-substitution consistently yields higher binding affinity compared to meta-substitution, as demonstrated by a representative benzoylpiperazine analog exhibiting a Ki of 46.0 nM at the H1 receptor [1]. While a direct head-to-head binding assay for the target compound is not publicly available, the positional isomer distinction is significant for molecular recognition and selectivity, and should be considered in lead optimization [2].
| Evidence Dimension | Benzoyl substitution pattern (para vs. meta) – structural differentiation |
|---|---|
| Target Compound Data | 4-methylbenzoyl (para) substitution; MW = 379.508 g·mol⁻¹ |
| Comparator Or Baseline | 3-methylbenzoyl (meta) isomer (CAS 898434-73-6); MW = 379.5 g·mol⁻¹ |
| Quantified Difference | Para vs. meta isomerization (structural difference); class-level Ki difference approx. 1–2 log units for benzoylpiperazines in binding assays (representative Ki ~46 nM for para analog) [1] |
| Conditions | Binding affinity assay (H1 receptor); referenced benzoylpiperazine class data from US Patent 11,046,651 [1] |
Why This Matters
Procuring the 3-methyl isomer instead of the 4-methylbenzoyl target compound may alter binding affinity and selectivity, compromising SAR consistency in hit-to-lead campaigns.
- [1] BindingDB Ki Summary: Piperazine substituted azapine derivatives. Ki 46.0 nM at H1 receptor. US Patent US11046651. Accessed April 2026. View Source
- [2] Kuujia product page: 1-{6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane, CAS 898434-73-6. Accessed April 2026. View Source
